1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride
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Overview
Description
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride is a chemical compound with a complex structure that includes a benzodifuran moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride typically involves multiple steps. One common method includes the cyclization of appropriate precursors to form the benzodifuran core, followed by the introduction of the aminoethane side chain. The reaction conditions often require the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield fully saturated compounds.
Scientific Research Applications
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions and cellular processes.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or neuroprotective effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular function and signaling.
Comparison with Similar Compounds
Similar Compounds
- 1-(8-Bromo-2,3,6,7-tetrahydrofuro2,3-fbenzofuran-4-yl)-2-propanamine : This compound has a similar benzodifuran core but includes a bromine atom and a different side chain.
- Ectoine : Although structurally different, ectoine shares some functional similarities in terms of its protective effects on cells.
Uniqueness
1-(2,3,6,7-Tetrahydrobenzodifuran-4-yl)-2-aminoethane hydrochloride is unique due to its specific structural features and the combination of functional groups that confer distinct chemical and biological properties
Properties
Molecular Formula |
C12H16ClNO2 |
---|---|
Molecular Weight |
241.71 g/mol |
IUPAC Name |
2-(2,3,6,7-tetrahydrofuro[2,3-f][1]benzofuran-4-yl)ethanamine;hydrochloride |
InChI |
InChI=1S/C12H15NO2.ClH/c13-4-1-10-9-3-6-14-11(9)7-8-2-5-15-12(8)10;/h7H,1-6,13H2;1H |
InChI Key |
YNTPAQLZUFSBNN-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C3=C(C=C21)OCC3)CCN.Cl |
Origin of Product |
United States |
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